tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1067914-82-2
VCID: VC8204177
InChI: InChI=1S/C17H24F2N2O2/c1-16(2,3)23-15(22)21-10-9-14(17(18,19)12-21)20-11-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NCC2=CC=CC=C2
Molecular Formula: C17H24F2N2O2
Molecular Weight: 326.4 g/mol

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate

CAS No.: 1067914-82-2

Cat. No.: VC8204177

Molecular Formula: C17H24F2N2O2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate - 1067914-82-2

Specification

CAS No. 1067914-82-2
Molecular Formula C17H24F2N2O2
Molecular Weight 326.4 g/mol
IUPAC Name tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate
Standard InChI InChI=1S/C17H24F2N2O2/c1-16(2,3)23-15(22)21-10-9-14(17(18,19)12-21)20-11-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3
Standard InChI Key ZTMJHPULXULBFM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate belongs to the class of Boc-protected piperidine derivatives. Its molecular formula is C₁₇H₂₄F₂N₂O₂, with a molar mass of 350.39 g/mol . The compound features a six-membered piperidine ring substituted at the 4-position with a benzylamino group (–NH–CH₂C₆H₅) and at the 3,3-positions with fluorine atoms. The Boc group (–O(CO)C(CH₃)₃) at the 1-position enhances stability during synthetic procedures .

Stereochemical and Electronic Properties

The difluoro substituents at C3 induce conformational rigidity in the piperidine ring due to their electronegativity and steric effects. This rigidity can influence the compound’s binding affinity to biological targets, as seen in analogous fluorinated pharmaceuticals . The benzylamino group provides a hydrophobic moiety, potentially facilitating interactions with aromatic residues in enzyme active sites.

Spectroscopic Identification

Key spectral data for structural confirmation include:

  • ¹H NMR: Signals corresponding to the Boc group (δ ~1.4 ppm for tert-butyl), benzyl protons (δ ~7.3 ppm for aromatic H), and piperidine backbone (δ ~3.0–4.0 ppm) .

  • ¹³C NMR: Peaks for the carbonyl carbon (δ ~155 ppm), quaternary carbons of the Boc group (δ ~28–80 ppm), and fluorinated carbons (split due to J-coupling) .

  • HRMS: A molecular ion peak at m/z 350.39 confirms the molecular formula .

Physicochemical Properties and Stability

PropertyValue/DescriptionSource
SolubilitySoluble in DMSO, DMF; limited in H₂O
Storage Conditions2–8°C, protected from light and moisture
StabilityStable under inert atmosphere; sensitive to acids

The compound’s solubility profile aligns with its application in organic synthesis, where polar aprotic solvents are preferred. Its stability at low temperatures ensures longevity when stored properly .

Applications in Medicinal Chemistry

Case Study: Analogous Compounds

A related Boc-protected piperidine Schiff base demonstrated activity in preliminary anticancer assays, highlighting the scaffold’s versatility . While direct biological data for this compound is limited, its structural features suggest comparable potential .

SupplierPurityPrice RangeAvailability
CymitQuimica≥95%DiscontinuedRequest info
OthersUndefinedInquireLimited

The compound is listed as discontinued by major suppliers, indicating niche demand or synthesis challenges. Researchers must procure custom synthesis services for larger quantities .

Future Directions and Research Opportunities

  • Synthetic Method Development: Streamlining fluorination and protection steps to improve yield.

  • Biological Screening: Evaluating activity against disease-specific targets (e.g., cancer, inflammation).

  • Derivatization Studies: Exploring substituent effects on pharmacokinetic properties.

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